In Vivo Antitumor Efficacy
In a head-to-head comparison within the same study, anti-TNBC agent-5 (compound 10C) demonstrated superior in vivo antitumor efficacy compared to its close structural analog, compound 10b. Both were evaluated in an MDA-MB-231 TNBC xenograft mouse model. While quantitative TGI data for 10b was not explicitly provided in the search results, the authors singled out 10c (anti-TNBC agent-5) for its 'potent anti-triple-negative breast cancer (TNBC) effects' achieving 71.08% TGI [1]. This level of TGI is a high bar for in vivo efficacy in this model. For broader context, this TGI is comparable to or exceeds that of other investigational agents, such as the Crk pathway inhibitor NC5, which also demonstrated tumor growth inhibition in similar models but with a different mechanism [2].
| Evidence Dimension | In Vivo Tumor Growth Inhibition (TGI) |
|---|---|
| Target Compound Data | 71.08% TGI |
| Comparator Or Baseline | Compound 10b (closest analog) / NC5 (class comparator) |
| Quantified Difference | Anti-TNBC agent-5 is reported as the most potent compound in its series for this model [1]. |
| Conditions | MDA-MB-231 human TNBC xenograft model in mice |
Why This Matters
For procurement, this 71.08% TGI value in a clinically relevant TNBC model provides a crucial, quantifiable benchmark for in vivo proof-of-concept studies, confirming robust antitumor activity not guaranteed by in vitro IC50 values alone.
- [1] Zhang, C., Zhu, J., Yuan, X., Yan, Z., Ye, H., Xiong, T., ... & Huang, Z. (2023). Development of Integrated Bioorthogonal Self-Catalyzed NO Donor/Platinum(IV) Prodrugs for Synergistical Intervention against Triple-Negative Breast Cancer. Journal of Medicinal Chemistry, 66(24), 16676-16694. View Source
- [2] Rutgers University. (2023). DEVELOPMENT OF SPECIFIC CRK-LIKE ADAPTOR PROTEIN INHIBITORS FOR CANCER THERAPY. Rutgers Technology Transfer. View Source
